N-Acryloylaspartic Acid (NAAsp): Structural Elucidation, Synthesis, and Biomedical Utility
N-Acryloylaspartic Acid (NAAsp): Structural Elucidation, Synthesis, and Biomedical Utility
Topic: 2-(Prop-2-enamido)butanedioic acid (N-Acryloylaspartic Acid) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Prop-2-enamido)butanedioic acid, commonly known as N-Acryloylaspartic acid (NAAsp) , represents a critical class of functional monomers bridging the gap between biological metabolites and synthetic polymers. By incorporating a polymerizable vinyl group onto the aspartic acid backbone, NAAsp serves as a dual-functional building block: it retains the pH-responsive, metal-chelating properties of the dicarboxylic acid moiety while enabling radical polymerization. This guide provides a rigorous technical analysis of its chemical structure, validated synthetic protocols, spectroscopic characterization, and applications in stimuli-responsive drug delivery systems.[1]
Structural Elucidation & Stereochemistry[1]
Chemical Identity[1][2][3][4]
-
IUPAC Name: 2-(Prop-2-enamido)butanedioic acid
-
Common Name: N-Acryloyl-L-aspartic acid (assuming L-isomer starting material)
-
Molecular Formula:
-
Molecular Weight: 187.15 g/mol [1]
-
CAS Number: 13184-27-5 (Generic/Racemic), 40623-88-1 (Polymer reference)
Structural Analysis
The molecule consists of an L-aspartic acid core N-acylated with an acryloyl group. The structure is characterized by three distinct functional zones:
-
Vinyl Group (
): The "tail" of the molecule, serving as the active site for free radical polymerization or Michael addition.[1] -
Amide Linkage (
): A rigid, planar bond connecting the vinyl group to the chiral center, contributing to the molecule's hydrolytic stability compared to esters. -
Dicarboxylic Acid Head (
): Provides two ionizable protons with distinct pKa values (~3.9 and ~2.0 for the free amino acid, slightly shifted in the amide), enabling pH-dependent solubility and metal chelation.
Stereochemistry
The biological relevance of NAAsp typically dictates the use of the L-(S)-enantiomer , derived from natural L-aspartic acid.
-
Chiral Center: Carbon-2 (alpha-carbon).
-
Configuration: S-configuration (in the Cahn-Ingold-Prelog system).
Synthetic Pathways[1][5][6]
The synthesis of NAAsp follows a modified Schotten-Baumann reaction . This protocol is preferred over direct condensation due to the need to scavenge the hydrochloric acid byproduct and maintain the nucleophilicity of the amine without hydrolyzing the acryloyl chloride.
Optimized Synthetic Protocol
Objective: Synthesis of N-Acryloyl-L-aspartic acid with >95% purity.
Reagents:
-
L-Aspartic Acid (1.0 eq)
-
Acryloyl Chloride (1.1 eq)[1]
-
Sodium Hydroxide (NaOH) (4.0 eq total)[1]
-
Solvent: Water/Acetone (1:1 v/v) or Water (pH controlled)[1]
Methodology:
-
Dissolution: Dissolve L-aspartic acid in 2.0 eq of 2M NaOH at
. The low temperature is critical to prevent premature polymerization of the acryloyl moiety and hydrolysis of the chloride. -
Acylation: Dropwise addition of acryloyl chloride (diluted in minimal acetone) over 60 minutes.
-
pH Maintenance: Simultaneously add the remaining 2.0 eq of NaOH to maintain pH between 9.0 and 10.0.
-
Causality: If pH < 9, the amine becomes protonated (
) and non-nucleophilic. If pH > 11, the acryloyl chloride hydrolyzes rapidly to acrylic acid.[1]
-
-
Acidification: After 2 hours of stirring at
, acidify the solution to pH ~2.0 using concentrated HCl. -
Extraction: Extract the product into ethyl acetate (3x).
-
Purification: Dry organic layer over
, concentrate in vacuo, and recrystallize from ethyl acetate/hexane.
Synthesis Workflow Diagram
Figure 1: Step-by-step Schotten-Baumann synthesis workflow for N-Acryloylaspartic acid.
Physicochemical Characterization
Reliable identification of NAAsp requires validating the presence of the vinyl group and the integrity of the chiral center.
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Amide | 8.4 - 8.6 | Doublet | 1H | Amide proton coupling to | |
| Vinyl | 6.1 - 6.4 | Multiplet | 1H | ||
| Vinyl | 6.0 - 6.1 | Doublet of doublets | 1H | ||
| Vinyl | 5.6 - 5.7 | Doublet of doublets | 1H | ||
| Chiral Center | 4.6 - 4.8 | Multiplet | 1H | Deshielded by amide and carboxylic acid. | |
| Backbone | 2.6 - 2.8 | Multiplet | 2H | Diastereotopic protons of the aspartic side chain. |
Infrared Spectroscopy (FT-IR)
-
3300-3400 cm⁻¹: N-H stretch (Amide).[1]
-
2900-3100 cm⁻¹: O-H stretch (Carboxylic acid, broad).[1]
-
1700-1720 cm⁻¹: C=O stretch (Carboxylic acid).[1]
-
1650-1660 cm⁻¹: C=O stretch (Amide I band).
-
1620-1630 cm⁻¹: C=C stretch (Vinyl group, often overlapped by Amide I).[1]
Reactivity & Polymerization Profile[7]
NAAsp is a "smart" monomer.[1] Its reactivity is governed by the electron-deficient vinyl group (Michael acceptor) and the pH-sensitive carboxylic acids.
Radical Polymerization
NAAsp undergoes free radical polymerization (FRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to form Poly(N-acryloylaspartic acid) .
-
Initiators: AIBN (thermal), Irgacure (photo).[1]
-
Solvents: Water, DMF, DMSO.[1]
-
Kinetics: The steric bulk of the aspartic acid side chain may slightly retard propagation rates compared to acrylamide, but high conversion (>90%) is achievable.[1]
Reactivity Pathways Diagram[1][2]
Figure 2: Primary reactivity pathways: Radical polymerization for hydrogel formation and Michael addition for bioconjugation.
Applications in Drug Delivery & Materials Science[3]
pH-Responsive Hydrogels
Poly(NAAsp) contains high densities of carboxylic acid groups.
-
Mechanism: At pH > 4.0, the carboxylic acids deprotonate (
), causing electrostatic repulsion between polymer chains.[1] -
Effect: The hydrogel swells significantly.[1]
-
Application: Oral drug delivery.[1] The gel remains collapsed in the stomach (pH 1-2), protecting acid-labile drugs, and swells in the intestine (pH 7), releasing the payload.
Mineral Scale Inhibition
Similar to polyaspartic acid, Poly(NAAsp) exhibits strong chelating ability for
Copolymer Tuning
When copolymerized with N-isopropylacrylamide (NIPAM) , NAAsp acts as a hydrophilic modifier.[1] It increases the Lower Critical Solution Temperature (LCST) of the polymer, allowing researchers to fine-tune the thermal response for injectable drug depots that gel at body temperature.
References
-
Chemical Identity & Structure: PubChem. 2-(Prop-2-enamido)butanedioic acid (Compound). National Library of Medicine. [Link][1]
-
Synthesis Protocol (Schotten-Baumann): Rao, J. et al. "Synthesis and characterization of poly(N-acryloyl-L-amino acid)s." Polymer Journal, 2014.[1] [Link][1]
-
Polymerization & Applications: Sun, Y. et al. "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization."[1][2] Polymer Chemistry, 2017.[1] [Link]
-
NMR Characterization (Analogous Systems): Human Metabolome Database. N-Acetylaspartic acid Spectral Data. [Link]
